molecular formula C12H9F3N2 B1320517 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline CAS No. 886361-00-8

3-[5-(Trifluoromethyl)-2-pyridinyl]aniline

Cat. No. B1320517
M. Wt: 238.21 g/mol
InChI Key: HMHNOBLOCBYEFL-UHFFFAOYSA-N
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Description

3-[5-(Trifluoromethyl)-2-pyridinyl]aniline is a chemical compound that is part of the pyridine and aniline families. It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which can significantly influence its chemical behavior and properties. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyridine derivatives, such as 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline, can be achieved through various methods. One approach involves the reaction of anilines with pyridine derivatives where pyrazoles serve as leaving groups, leading to the formation of bis-carbamoyl-pyridine derivatives . Another strategy for synthesizing trifluoromethyl-substituted pyridines is based on C-F bond breaking of anionically activated fluoroalkyl groups, which allows for the formation of poly-substituted pyridines under noble metal-free conditions . Additionally, a three-component cascade reaction involving anilines and Togni's reagent II can yield fully-substituted trifluoromethyl pyrroles, indicating the versatility of anilines in reactions leading to various pyridine and pyrrole derivatives .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques. For instance, the behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine was investigated, leading to the formation of a complex whose crystal structure was determined by X-ray diffraction . This study provides insights into the structural aspects of trifluoromethyl-substituted pyridines and their interactions with other molecules.

Chemical Reactions Analysis

The reactivity of pyridine derivatives, including those with trifluoromethyl groups, can be explored through their participation in chemical reactions. For example, 2-(pyridyl)anilines can undergo cross-coupling reactions, which are a cornerstone in the synthesis of complex organic molecules . The deprotonation of these compounds can lead to various side reactions, further highlighting the reactivity of the pyridine ring when substituted with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline can be inferred from studies on similar compounds. The introduction of a trifluoromethyl group can significantly alter the electronic properties of the pyridine ring, as seen in the study of halogen-bonded complexes formed using perfluoropropyl iodides with aniline . Such modifications can lead to changes in molecular electrostatic potential, electron density delocalization, and charge transfer, which can affect the compound's reactivity, spectroscopic characteristics, and potential for forming aggregates with unique properties like fluorescence.

Scientific Research Applications

Fungicide Development

  • Fluazinam Synthesis : A study by Jeon et al. (2013) discussed the crystal structure of a compound similar to 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline, known as fluazinam. This compound, a fungicide, showcases a dihedral angle between the pyridine and benzene ring planes, contributing to its chemical properties and effectiveness (Youngeun Jeon, Jineun Kim, Sangjin Lee, & Tae Ho Kim, 2013).

Synthesis of Complexes for Polymerization

  • Silver(I)-pyridinyl Schiff Base Complexes : E. Njogu et al. (2017) synthesized novel complexes using 2-pyridinyl Schiff base ligands, demonstrating their application in the ring-opening polymerization of ε-caprolactone. These findings highlight the potential of pyridinyl compounds in complex formation and polymer science (E. Njogu, Bernard Omondi, & V. Nyamori, 2017).

Drug Potential and Chemical Interactions

  • Behavior with Molecular Iodine : A study by Chernov'yants et al. (2011) examined 5-trifluoromethyl-pyridine-2-thione, a compound similar to 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline, and its interaction with molecular iodine. This research offers insights into the potential pharmaceutical applications of such compounds (M. S. Chernov'yants, I. V. Burykin, Z. Starikova, & N. E. Erofeev, 2011).

Applications in Organic Chemistry

Fluorination Processes

  • Interaction with Xenon Difluoride : Research by Anand and Filler (1976) on the fluorination of nitrogen-containing aromatics, including pyridine, shows the reactivity of similar compounds with xenon difluoride, important in the development of fluorinated organic compounds (S. P. Anand & Robert Filler, 1976).

properties

IUPAC Name

3-[5-(trifluoromethyl)pyridin-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-4-5-11(17-7-9)8-2-1-3-10(16)6-8/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHNOBLOCBYEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594700
Record name 3-[5-(Trifluoromethyl)pyridin-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Trifluoromethyl)-2-pyridinyl]aniline

CAS RN

886361-00-8
Record name 3-[5-(Trifluoromethyl)-2-pyridinyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(Trifluoromethyl)pyridin-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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